Lipophilicity Advantage: cLogP of 1.75 vs. 5-(Thiophen-2-yl) Positional Isomer
The 4-thiophen-2-ylmethyl substitution on the thiomorpholine nitrogen results in a computed LogP (cLogP) of 1.75 . This value is meaningfully lower than the cLogP of its closest structural analog, the 5-(thiophen-2-yl)thiomorpholine-3-carboxylic acid positional isomer, which is reported as 1.9 . This quantifiable difference in lipophilicity can directly impact solubility, metabolic stability, and off-target binding, making our target compound the more favorable choice for programs seeking to maintain lower overall lipophilicity.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | cLogP = 1.75 |
| Comparator Or Baseline | 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid (CAS 1467658-45-2), cLogP = 1.9 |
| Quantified Difference | ΔcLogP = -0.15 (a -7.9% reduction in lipophilicity) |
| Conditions | Computed using vendor-provided algorithms on their respective datasheets. |
Why This Matters
A lower cLogP, quantified here, is a critical decision factor for selecting a lead-like compound with potentially better solubility and a reduced risk of non-specific binding or fast metabolic clearance.
